molecular formula C8H16ClNO3S B13068648 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride

Katalognummer: B13068648
Molekulargewicht: 241.74 g/mol
InChI-Schlüssel: ZVBSQYHVBYXMFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S and a molecular weight of 241.74 g/mol . It is primarily used for research purposes and is known for its reactivity and utility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride typically involves the reaction of 4-ethoxy-4-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the reactive intermediates and final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a piperidine derivative .

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Ethoxy-4-methylpiperidine-1-sulfonyl chloride include other sulfonyl chlorides such as:

Uniqueness

This compound is unique due to its specific structure, which includes an ethoxy and methyl group on the piperidine ring. This structural uniqueness imparts specific reactivity and properties that differentiate it from other sulfonyl chlorides .

Eigenschaften

Molekularformel

C8H16ClNO3S

Molekulargewicht

241.74 g/mol

IUPAC-Name

4-ethoxy-4-methylpiperidine-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO3S/c1-3-13-8(2)4-6-10(7-5-8)14(9,11)12/h3-7H2,1-2H3

InChI-Schlüssel

ZVBSQYHVBYXMFH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CCN(CC1)S(=O)(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.